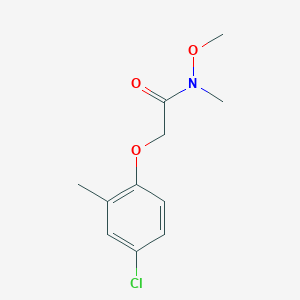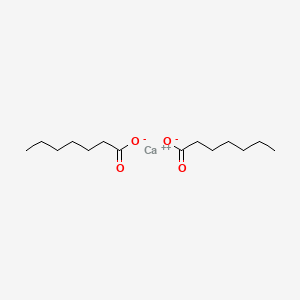
Calcium glucoheptonate; Calcium heptagluconate; Glucoheptonic acid calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium gluceptate: is a calcium supplement used to treat or prevent conditions caused by low calcium levels in the blood, such as hypocalcemia. It is a calcium salt of glucoheptonic acid and is known for its high solubility and bioavailability. Calcium is essential for various physiological functions, including bone formation, muscle contraction, and nerve function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium gluceptate is synthesized by reacting calcium carbonate or calcium hydroxide with glucoheptonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
CaCO3+2C7H14O7→Ca(C7H13O7)2+CO2+H2O
Industrial Production Methods: In industrial settings, calcium gluceptate is produced by dissolving calcium carbonate in glucoheptonic acid solution under controlled temperature and pH conditions. The solution is then concentrated and crystallized to obtain the final product. The crystalline form of calcium gluceptate is preferred for its stability and ease of handling.
Analyse Chemischer Reaktionen
Types of Reactions: Calcium gluceptate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups in the glucoheptonic acid moiety. It can form complexes with various metal ions, enhancing its solubility and bioavailability.
Common Reagents and Conditions:
Oxidation: Calcium gluceptate is relatively stable and does not undergo significant oxidation under normal conditions.
Reduction: It is not prone to reduction reactions.
Substitution: The hydroxyl groups in the glucoheptonic acid moiety can participate in substitution reactions, although these are not common in typical usage scenarios.
Major Products Formed: The primary product of calcium gluceptate reactions is the complexed form with other metal ions, which can enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
Chemistry: Calcium gluceptate is used as a reagent in various chemical reactions, particularly in the synthesis of other calcium salts and complexes.
Biology: In biological research, calcium gluceptate is used to study calcium metabolism and its effects on cellular functions. It is also employed in experiments involving calcium signaling pathways.
Medicine: Calcium gluceptate is widely used in medicine to treat conditions like hypocalcemia, neonatal tetany, and parathyroid deficiency. It is also used as a calcium supplement in patients with vitamin D deficiency or malabsorption syndromes.
Industry: In the industrial sector, calcium gluceptate is used in the formulation of calcium supplements and fortification of food products. It is also used in the preparation of intravenous calcium solutions for medical use.
Wirkmechanismus
Calcium gluceptate works by replenishing calcium levels in the body. It is rapidly absorbed in the gastrointestinal tract and dissociates into calcium ions and glucoheptonate. The calcium ions then participate in various physiological processes, including bone mineralization, muscle contraction, and nerve transmission. The glucoheptonate moiety enhances the solubility and bioavailability of calcium, making it an effective supplement.
Vergleich Mit ähnlichen Verbindungen
- Calcium gluconate
- Calcium chloride
- Calcium carbonate
Comparison:
- Calcium gluconate: Similar to calcium gluceptate, calcium gluconate is used to treat hypocalcemia. calcium gluceptate has higher solubility and bioavailability, making it more effective in certain clinical situations.
- Calcium chloride: Calcium chloride is another calcium supplement, but it is more commonly used in emergency situations due to its rapid action. It is less soluble than calcium gluceptate and can cause irritation at the injection site.
- Calcium carbonate: Calcium carbonate is widely used as a dietary supplement and antacid. It has lower solubility compared to calcium gluceptate and is less effective in treating acute hypocalcemia.
Calcium gluceptate stands out due to its high solubility, bioavailability, and stability, making it a preferred choice for treating calcium deficiencies and related conditions.
Eigenschaften
Molekularformel |
C14H26CaO4 |
|---|---|
Molekulargewicht |
298.43 g/mol |
IUPAC-Name |
calcium;heptanoate |
InChI |
InChI=1S/2C7H14O2.Ca/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
BURFOJRYLQGPSB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




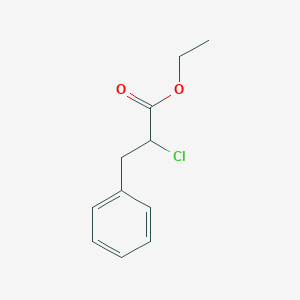
![(2E)-3-(2-methoxyphenyl)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B14803853.png)
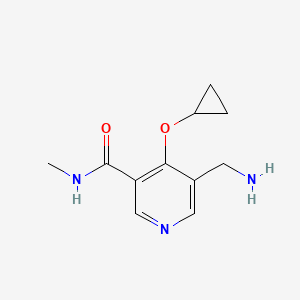
![N-({2-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B14803860.png)
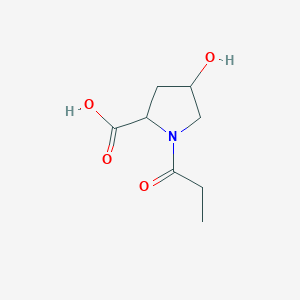

![ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate](/img/structure/B14803873.png)


![1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea](/img/structure/B14803885.png)
![4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B14803897.png)
